4-Azido-4-deoxy-D-glucose: Chemical Architecture, Synthesis, and Applications
4-Azido-4-deoxy-D-glucose: Chemical Architecture, Synthesis, and Applications
Executive Summary
4-Azido-4-deoxy-D-glucose (4-AzGlc) is a specialized glucose analog where the hydroxyl group at the C4 position is replaced by an azido (
Chemical Structure and Physical Properties[1][2]
Structural Architecture
The defining feature of 4-AzGlc is the presence of an azido group at carbon-4. Crucially, the stereochemistry at C4 determines the identity of the sugar.
-
Configuration: The azide group occupies the equatorial position in the
chair conformation. This equatorial orientation retains the gluco-configuration. -
Stereochemical Note: If the substituent at C4 were axial, the molecule would be 4-azido-4-deoxy-D-galactose. Therefore, synthesis must strictly control this stereocenter, typically via inversion of a galactose precursor.
Physical Properties Table
| Property | Data | Notes |
| IUPAC Name | 4-Azido-4-deoxy-D-glucopyranose | |
| CAS Number | 74593-35-4 | |
| Molecular Formula | ||
| Molecular Weight | 205.17 g/mol | |
| Appearance | Off-white syrup to low-melting solid | Often hygroscopic |
| Solubility | Water, Methanol, DMSO | High polarity due to free -OH groups |
| Stability | Stable at | Azide group is stable at physiological pH |
Structural Visualization
The following diagram illustrates the chemical structure and the critical equatorial orientation of the C4-azide.
Caption: Structural logic of 4-Azido-4-deoxy-D-glucose showing the critical C4 modification.
Synthesis: The "Galacto-Inversion" Strategy
Synthesis of 4-AzGlc requires a strategic inversion of configuration. Direct substitution on a glucose scaffold is difficult because the leaving group would be equatorial, making
Therefore, the standard protocol utilizes a Galactose derivative (with an axial C4-OH) as the starting material.
Synthetic Workflow
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Starting Material: Methyl 2,3,6-tri-O-benzoyl-
-D-galactopyranoside. The C4-OH is axial. -
Activation: The C4-OH is activated as a triflate (OTf), a potent leaving group.
-
Displacement (
): Treatment with sodium azide ( ) effects a backside attack. -
Deprotection: Removal of benzoyl groups yields the free 4-Azido-Glucose.
Caption: The "Galacto-Inversion" route ensures the correct stereochemistry for 4-Azido-Glucose.
Functional Properties & Applications
Mechanism of Action: Chain Termination
In glycobiology, the C4-hydroxyl of glucose is the nucleophile that attacks the activated donor (UDP-Glucose) to elongate glycogen or starch chains (
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The Blockade: When 4-AzGlc is converted to UDP-4-AzGlc inside the cell (or in vitro), it is recognized by Glycogen Synthase.
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Incorporation: The enzyme transfers the 4-AzGlc residue to the non-reducing end of the glycogen chain.
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Termination: The newly added glucose unit lacks a C4-hydroxyl. It presents an unreactive azide group instead. No further glucose units can be added, effectively terminating the chain.
Click Chemistry (CuAAC)
The azide group is bioorthogonal, meaning it does not react with native biological functional groups. It reacts specifically with alkynes in the presence of Copper(I) catalysts.
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Application: After enzymatic incorporation, the terminated glycogen chains can be labeled with fluorescent alkynes (e.g., Alkyne-Fluor 488) to visualize the sites of active glycogen synthesis.
Experimental Protocols
Protocol A: Chemical Synthesis (Key Step)
Objective: Conversion of Galacto-triflate to 4-Azido-Gluco derivative.
-
Reagents: Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-
-D-galactopyranoside (1.0 eq), Sodium Azide ( , 5.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve the starting triflate in anhydrous DMF (0.1 M concentration).
-
Add solid
in one portion. -
Heat the mixture to 80°C under argon atmosphere for 4–6 hours. Note: Higher temperatures facilitate the sterically demanding secondary displacement.
-
Monitor by TLC (Hexane/EtOAc). The product will typically have a slightly different
due to the polarity change (OTf vs ). -
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF and excess azide), dry over
, and concentrate. -
Purification: Silica gel flash chromatography.
-
Protocol B: Click Labeling of Incorporated Azide
Objective: Labeling 4-AzGlc-terminated glycans in cell lysate or on surfaces.
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Reaction Mix:
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Sample (Protein/Glycan with incorporated azide): 50 µL
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Click Ligand (e.g., THPTA): 100 µM
- : 1 mM
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Sodium Ascorbate: 2 mM (Freshly prepared)
-
Alkyne-Fluorophore: 10 µM
-
-
Incubation: Incubate in the dark at Room Temperature for 1 hour.
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Quenching: Add EDTA (5 mM) to chelate copper and stop the reaction.
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Analysis: Proceed to SDS-PAGE (for glycoproteins) or fluorescence microscopy.
References
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Laine, D., et al. (2017). "Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-D-galactopyranosides from Levoglucosan." The Journal of Organic Chemistry, 82(9), 4986-4992. (Describes the inversion logic used for C4-modified sugars).
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NIST Chemistry WebBook. D-Glucose, 4-deoxy- analogs. Available at: [Link]
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Advent Bio. 4-Azido-4-deoxy-D-glucose Commercial Data. Available at: [Link]
- Zhu, H., et al. (2016). "Metabolic Incorporation of Azido-Sugars into LPS." Methods in Molecular Biology. (Contextualizes bacterial uptake of azido-sugars).
